2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 858752-72-4
VCID: VC7896476
InChI: InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-8-11(10)7(6-13-8)9(14)5-12/h2-4,6,13H,5H2,1H3
SMILES: COC1=CC=CC2=C1C(=CN2)C(=O)CCl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one

CAS No.: 858752-72-4

Cat. No.: VC7896476

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one - 858752-72-4

Specification

CAS No. 858752-72-4
Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-8-11(10)7(6-13-8)9(14)5-12/h2-4,6,13H,5H2,1H3
Standard InChI Key JUCQIGMGKMINCW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C(=CN2)C(=O)CCl
Canonical SMILES COC1=CC=CC2=C1C(=CN2)C(=O)CCl

Introduction

Structural and Molecular Characteristics

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one (CAS: 858752-72-4) is a substituted indole derivative with the molecular formula C11H10ClNO2\text{C}_{11}\text{H}_{10}\text{ClNO}_2 and a molecular weight of 223.65–223.66 g/mol . The compound features a bicyclic indole scaffold (benzene fused to pyrrole) with two key substituents:

  • A methoxy group (-OCH3_3) at position 4 of the benzene ring.

  • A 2-chloroethanone (-COCH2_2Cl) group at position 3 of the pyrrole ring .

The indole nucleus is planar, with the methoxy group enhancing electron density at position 4, while the chloroacetyl group introduces electrophilic reactivity at position 3. X-ray crystallography of analogous compounds (e.g., dichloro derivatives) confirms a near-orthogonal arrangement between the indole plane and substituents, influencing packing interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation of 4-methoxyindole with chloroacetyl chloride. Key steps include:

  • Preparation of 4-methoxyindole: Achieved through copper-catalyzed cyclization of 3,5-dimethoxyphenylhydrazine derivatives .

  • Acylation: Reacting 4-methoxyindole with chloroacetyl chloride in the presence of a base (e.g., pyridine) in toluene at 55–60°C .

Reaction conditions:

  • Temperature: 55–60°C

  • Solvent: Toluene

  • Catalyst: Pyridine (neutralizes HCl byproduct)

  • Yield: ~52–97% .

Reactivity Profile

The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines, thiols) and participates in condensation reactions (e.g., formation of Schiff bases). The methoxy group directs electrophilic substitution to position 6 of the indole ring .

Physical and Chemical Properties

PropertyValue/Description
AppearanceOff-white to pale yellow solid
Purity≥95–97%
Melting PointNot explicitly reported (analogs: 150–160°C)
SolubilitySoluble in DMSO, DMF; sparingly in water
StabilityStable under inert atmosphere; hygroscopic

The logP (octanol-water partition coefficient) is estimated at 2.98, indicating moderate lipophilicity .

Biological Activity and Applications

Anticancer Activity

The chloroacetyl group facilitates DNA alkylation, while the methoxy group enhances cellular uptake. Structure-activity relationship (SAR) studies suggest:

  • IC50_{50} values of 5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

  • Apoptosis induction via caspase-3 activation .

Industrial Applications

  • Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and serotonin receptor modulators .

  • Agrochemicals: Serves as a precursor for fungicides targeting Fusarium species .

Hazard CategoryPrecautionary Measures
Skin/IrritationUse nitrile gloves; avoid direct contact
InhalationHandle in fume hood; use respiratory mask
Environmental ImpactDispose as halogenated waste

No specific toxicity data exists for this compound, but analogs with chloroacetyl groups are classified as Category 3 irritants under GHS .

Recent Advances (2023–2025)

  • Green Synthesis: Solvent-free acylation using microwave irradiation improves yield to 89% .

  • Drug Delivery: Encapsulation in PEGylated liposomes enhances bioavailability by 40% .

  • Catalysis: Palladium-catalyzed C–H functionalization enables selective modification at position 6 .

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